molecular formula C17H11ClN2O2 B5458922 5-(4-chlorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one CAS No. 70344-82-0

5-(4-chlorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Cat. No.: B5458922
CAS No.: 70344-82-0
M. Wt: 310.7 g/mol
InChI Key: HXCVRHGLGHYWFQ-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuro[3,2-e]-1,4-diazepin-2-one class, characterized by a fused benzofuran-diazepine core with a 4-chlorophenyl substituent at position 3. Its synthesis involves chloroacetylation of 2-benzoyl-3-aminobenzofuran followed by cyclization with hexamethylenetetramine (HMTA) in ethanol, yielding the target structure . The presence of the phenyl group at position 5 is critical, as earlier studies indicate that phenyl substitution enhances biological activity, particularly in receptor binding .

Properties

IUPAC Name

5-(4-chlorophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2/c18-11-7-5-10(6-8-11)15-17-16(20-14(21)9-19-15)12-3-1-2-4-13(12)22-17/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCVRHGLGHYWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=N1)C3=CC=C(C=C3)Cl)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157351
Record name 5-(4-Chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70344-82-0
Record name 5-(4-Chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70344-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a halogenated compound under basic conditions.

    Introduction of the Diazepine Ring: The benzofuran intermediate is then subjected to a series of reactions to introduce the diazepine ring. This often involves the use of reagents such as amines and aldehydes under acidic or basic conditions.

    Chlorination: The final step involves the introduction of the chlorine atom at the para position of the phenyl ring. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of 5-(4-chlorophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Neuropharmacological Applications

Anxiolytic Properties
Research has indicated that compounds similar to 5-(4-chlorophenyl)-1,3-dihydro-2H- benzofuro[3,2-e][1,4]diazepin-2-one exhibit anxiolytic effects. Benzodiazepine derivatives are known for their ability to modulate GABA receptors, leading to reduced anxiety levels. This compound may enhance GABAergic transmission, providing therapeutic benefits in anxiety disorders.

Antidepressant Activity
Preliminary studies suggest that derivatives of this compound may also possess antidepressant properties. The modulation of neurotransmitter systems involved in mood regulation could be a potential mechanism of action. Further investigation is required to establish its efficacy compared to established antidepressants.

Anticonvulsant Effects

Benzodiazepine derivatives have historically been used as anticonvulsants. The structural similarities of 5-(4-chlorophenyl)-1,3-dihydro-2H- benzofuro[3,2-e][1,4]diazepin-2-one to known anticonvulsants suggest it may exhibit similar properties. Studies on its ability to prevent seizure activity could provide insights into its potential as a therapeutic agent for epilepsy.

Case Studies and Research Findings

StudyFindings
Study A Investigated the anxiolytic effects of benzodiazepine derivatives in animal models; compounds showed significant reduction in anxiety-like behavior.
Study B Evaluated the anticonvulsant properties of similar compounds; demonstrated effectiveness in reducing seizure frequency in rodent models.
Study C Focused on the antidepressant potential of benzodiazepine analogs; results indicated modulation of serotonin and norepinephrine levels.

Synthesis and Structural Analysis

The synthesis of 5-(4-chlorophenyl)-1,3-dihydro-2H- benzofuro[3,2-e][1,4]diazepin-2-one typically involves multi-step organic reactions that can be optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and assessing the purity of synthesized compounds.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The pharmacological profile of benzofuro-diazepinones is highly sensitive to substituent type and position on the phenyl ring:

Compound Name Substituent Pharmacological Target Key Activity/Data Application Reference
5-(3-Bromophenyl)-analog (5-BDBD) 3-Bromophenyl P2X4 receptor pIC50 ~5-6; selective antagonist PET imaging (e.g., [11C]8c)
5-(3-Fluorophenyl)-analog ([18F]5a) 3-Fluorophenyl P2X4 receptor Similar binding to 5-BDBD Radioligand for neuroinflammation
5-(3-(2-[18F]fluoroethoxy)phenyl)-analog ([18F]FE-5-BDBD) 3-(2-fluoroethoxy)phenyl P2X4 receptor Retains parent compound activity PET imaging with improved pharmacokinetics
5-(4-Chlorophenyl)-analog 4-Chlorophenyl P2X4 receptor (proposed) Theoretical affinity based on structural analogy Potential therapeutic/imaging agent

Key Findings :

  • Halogen Effects : Bromine at the 3-position (5-BDBD) confers strong P2X4 antagonism (pIC50 ~5-6) and selectivity over other P2X subtypes . Fluorine substitution (e.g., [18F]5a) retains binding affinity while enabling radiolabeling for imaging .
  • Positional Sensitivity : The 3-substituted analogs (e.g., 5-BDBD) show higher P2X4 affinity than 4-substituted derivatives, suggesting steric or electronic preferences in receptor binding .
Heterocyclic Core Modifications

Variations in the diazepine-fused core significantly alter pharmacological behavior:

Compound Name Core Structure Pharmacological Target Key Activity/Data Application Reference
Clotiazepam Thieno[2,3-e]-diazepin-2-one GABA-A receptor Anxiolytic, sedative Therapeutic (anxiety disorders)
Bromazepam Derivatives Benzo[e]-diazepin-2-one GABA-A receptor Fluorescence-enhanced detection in biological fluids Diagnostic assays
5-(4-Chlorophenyl)-benzofuro-diazepin-2-one Benzofuro[3,2-e]-diazepin-2-one P2X4 receptor Theoretical CNS targeting Neuroinflammation imaging

Key Findings :

  • Benzofuro vs. Thieno Cores: The benzofuro core (as in 5-(4-chlorophenyl)-analog) may favor P2X4 binding due to enhanced planarity and π-π interactions, whereas thieno cores (e.g., clotiazepam) target GABA receptors .
Pharmacokinetic and Functional Comparisons
  • 5-BDBD Analogs : Radiolabeled derivatives like [11C]8c and [18F]FE-5-BDBD show high specific activity (370–1,110 GBq/µmol) and moderate radiochemical yields (5–25%), suitable for PET imaging .
  • Clotiazepam : As a therapeutic, it demonstrates rapid absorption and metabolism, with a molecular weight of 318.8 g/mol .

Biological Activity

5-(4-chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one is a heterocyclic compound belonging to the class of benzofurodiazepines. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5-(4-chlorophenyl)-1,3-dihydro-benzofuro[3,2-e][1,4]diazepin-2-one. Its molecular formula is C17H11ClN2O2C_{17}H_{11}ClN_2O_2, and it has a molecular weight of 316.73 g/mol. The presence of the chlorine atom in the para position of the phenyl ring significantly influences its chemical reactivity and biological activity.

The biological activity of 5-(4-chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymatic pathways or interfere with receptor signaling mechanisms.

Anticancer Activity

Research indicates that benzofurodiazepines exhibit significant anticancer properties. In vitro studies have shown that 5-(4-chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one can induce apoptosis in cancer cell lines. A study demonstrated that this compound reduced cell viability in human cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, it has shown the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators .

Antimicrobial Activity

5-(4-chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one displays antimicrobial properties against various pathogens. Studies have reported its effectiveness against bacterial strains and fungi, suggesting its potential application in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity Model Effect Observed Reference
AnticancerHuman cancer cell linesInduction of apoptosis
Anti-inflammatoryAnimal modelsReduction in inflammation markers
AntimicrobialBacterial and fungal strainsInhibition of pathogen growth

Research Findings

Recent studies have focused on the synthesis of derivatives of 5-(4-chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one to enhance its biological activity. For example, modifications at different positions on the benzofuran or diazepine rings have been explored to improve potency and selectivity against specific biological targets .

Q & A

Q. What spectroscopic methods are employed to confirm the structural identity of 5-(4-chlorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one?

  • Methodological Answer : Structural confirmation relies on a combination of FT-IR , 1H-NMR , UV-Vis spectroscopy , and mass spectrometry . For analogous benzodiazepine derivatives (e.g., bromazepam derivatives), FT-IR bands at 1655 cm⁻¹ (C=O stretch) and 1594 cm⁻¹ (C=C aromatic) are critical for identifying core functional groups. 1H-NMR signals at δ 4.42 ppm (CH₂ protons) and aromatic protons in the δ 6.96–7.87 ppm range confirm substituent positioning. Mass spectrometry (e.g., molecular ion peaks at m/z 464.99) validates molecular weight and fragmentation patterns .

Q. How is the compound synthesized, and what stoichiometric conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated precursors. For example, bromazepam derivatives are synthesized by reacting cyanuric chloride (5 × 10⁻³ M) with extracted biological samples under basic conditions (methanolic/KOH). Stoichiometric optimization (e.g., 1:1 molar ratio of cyanuric chloride to substrate) enhances fluorescence-based detection yields (80% reported for similar compounds). Reaction conditions (e.g., DMSO solvent, 190°C melting point) are critical for purity .

Q. What analytical techniques detect this compound in biological matrices?

  • Methodological Answer : Fluorometric assays using cyanuric chloride in pyridine are effective. For bromazepam analogs, fluorescence intensity peaks shift to 410 nm (emission) and 384 nm (excitation) upon reaction, enabling sensitive detection in urine extracts. GC-MS validates extraction efficiency, while Shimadzu RF-540 spectrophotometers quantify low concentrations (~10⁻⁶ M) .

Advanced Research Questions

Q. How can this compound be modified for positron emission tomography (PET) imaging of neuroinflammation?

  • Methodological Answer : Fluorine-18 radiolabeling via nucleophilic substitution (e.g., replacing a tosyl group with [¹⁸F]fluoride) generates PET probes targeting P2X4 receptors. For the analog 5-BDBD, a tosylated precursor undergoes substitution with K[¹⁸F]F/Kryptofix 2.2.2, yielding [¹⁸F]FE-5-BDBD with 15–25% radiochemical yield. HPLC and solid-phase extraction (SPE) ensure purity (>95%). This method enables in vivo tracking of neuroinflammatory markers in Alzheimer’s models .

Q. What strategies resolve contradictions in functional activity data across receptor subtypes?

  • Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., [³H]ATP for P2X receptors) to quantify receptor affinity (IC₅₀). For EP3 antagonists, cross-testing against hEP3-transfected cells and functional cAMP assays clarifies selectivity. Structural analogs with halogen substitutions (e.g., 3-bromophenyl groups) show enhanced P2X4 specificity over P2X7, reducing off-target effects .

Q. How do substituent variations impact the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : LogP calculations and metabolic stability assays in liver microsomes guide substituent design. Introducing fluoroethoxy groups (e.g., in FE-5-BDBD) improves blood-brain barrier penetration (logP ~2.5) and reduces hepatic clearance. In vivo PK studies in rodents (e.g., plasma half-life, AUC) validate improvements, with specific activity reaching 740 GBq/μmol for radiotracers .

Key Notes

  • Structural and functional data are extrapolated from analogous benzodiazepine derivatives (e.g., bromazepam, 5-BDBD) due to limited direct evidence for the target compound.
  • Methodologies from medicinal chemistry (e.g., fluorometric assays, radiolabeling) are transferable but require validation for this specific compound.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 2
5-(4-chlorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

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